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Compound of Interest

Compound Name: BDP R6G azide

Cat. No.: B13724063

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BDP R6G azide, a fluorescent
probe widely utilized in biological research and drug development. It details the chemical
structure, spectral properties, and key applications of this versatile molecule, with a focus on its
use in bioorthogonal "click chemistry" for the labeling and detection of biomolecules.

Core Chemical and Physical Properties

BDP R6G azide is a bright, photostable fluorescent dye belonging to the borondipyrromethene
(BODIPY) class. Its spectral characteristics are similar to those of Rhodamine 6G (R6G),
making it a suitable alternative for various fluorescence-based assays.[1][2] The key feature of
this molecule is the terminal azide group, which allows for its covalent attachment to alkyne-
modified biomolecules via click chemistry.[2][3]

The fundamental structure of BDP R6G azide is based on the 4,4-difluoro-4-bora-3a,4a-diaza-
s-indacene core.[2] This core structure is responsible for its high fluorescence quantum yield
and sharp emission peak.

Chemical Structure:

o |[UPAC Name: 3-(3-(4,4-Difluoro-5-phenyl-3a,4a-diaza-4-bora-s-indacen-3-
yl)propionylamino)propylazide[3]
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e Molecular Formula: C21H21BF2NeO[3]
e CAS Number: 2183473-23-4[3]

Quantitative Data Summary

The photophysical properties of BDP R6G azide make it an excellent choice for fluorescence
microscopy, flow cytometry, and other detection methods.

Property Value Reference
Molecular Weight 422.24 g/mol [3]
Excitation Maximum (Aex) 530 nm [3114]
Emission Maximum (Aem) 548 nm [3114]
Fluorescence Quantum Yield

0.96 [3]
(P)
Appearance Dark colored solid [3]
Solubility Good in DMF, DMSO, DCM [3]

Experimental Protocols: Application in Click
Chemistry

BDP R6G azide is a key reagent for “click chemistry," a set of bioorthogonal reactions that are
rapid, specific, and high-yielding. The azide group of BDP R6G azide reacts with a terminal
alkyne or a strained cyclooctyne to form a stable triazole linkage. This enables the precise
labeling of proteins, nucleic acids, lipids, and other biomolecules that have been metabolically,
enzymatically, or chemically modified to contain an alkyne group.

There are two primary forms of azide-alkyne click chemistry where BDP R6G azide is
employed: Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC) and Strain-Promoted Azide-
Alkyne Cycloaddition (SPAAC).
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol

CuAAC is a highly efficient reaction but requires a copper(l) catalyst, which can be toxic to
living cells. Therefore, this method is primarily used for in vitro labeling of purified biomolecules
or in fixed cells.

Materials:

Alkyne-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., phosphate-
buffered saline, pH 7.4)

e BDP R6G azide
o Copper(ll) sulfate (CuSOa)
e Sodium ascorbate

 Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-
yl)methyl)amine (TBTA) as a copper-chelating ligand

e Dimethyl sulfoxide (DMSO)
» Deionized water
Procedure:

» Prepare Stock Solutions:

Dissolve BDP R6G azide in DMSO to a final concentration of 10 mM.

o

o

Prepare a 100 mM stock solution of CuSOa in deionized water.

[¢]

Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should
be made fresh.

[¢]

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
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» Reaction Setup:

o In a microcentrifuge tube, combine the alkyne-modified biomolecule with the BDP R6G
azide stock solution. The final concentration of the azide should be in excess (typically 2-
10 fold) of the alkyne.

o Add the THPTA or TBTA ligand to the reaction mixture. The final concentration should be
equivalent to or slightly higher than the copper concentration.

o Add the CuSOas solution to the reaction mixture.
o Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
e Incubation:

o Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. The
reaction time may need to be optimized depending on the specific biomolecule and
reaction conditions.

o Purification:

o Remove the unreacted BDP R6G azide and copper catalyst using an appropriate method
for your biomolecule, such as size exclusion chromatography, dialysis, or precipitation.

e Analysis:

o Confirm the successful labeling of the biomolecule by measuring its fluorescence at the
appropriate excitation and emission wavelengths (Ex/Em: 530/548 nm).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Protocol

SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living
cells and whole organisms due to its biocompatibility. This reaction utilizes a strained
cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts
spontaneously with azides.
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Materials:

Cells or organism metabolically labeled with an azide-containing substrate (e.g., an azido
sugar).

BDP R6G azide.
A strained alkyne-modified molecule (e.g., DBCO-NHS ester to label a protein).
Phosphate-buffered saline (PBS) or cell culture medium.

DMSO.

Procedure:

o Metabolic Labeling (if applicable):

o Incubate cells or feed an organism with a metabolic precursor containing an azide group
(e.g., an azido sugar to label glycoproteins). This will incorporate the azide into the
biomolecules of interest.

Preparation of Labeling Solution:

o Dissolve the strained alkyne-modified molecule (e.g., DBCO-protein) and BDP R6G azide
in a biocompatible solvent like DMSO to prepare stock solutions.

o Dilute the BDP R6G azide stock solution in a suitable buffer (e.g., PBS or cell culture
medium) to the desired final concentration (typically in the low micromolar range).

Labeling Reaction:

o For in vitro labeling of a purified alkyne-modified biomolecule, simply mix it with the BDP
R6G azide solution and incubate.

o For labeling in living cells, wash the azide-labeled cells with PBS and then incubate them
with the BDP R6G azide labeling solution at 37°C for 30-60 minutes, protected from light.

Washing:
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o After incubation, wash the cells several times with PBS to remove any unreacted BDP
R6G azide.

e Imaging and Analysis:

o The labeled cells can now be visualized using fluorescence microscopy at the appropriate
filter settings for BDP R6G.

Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of
BDP R6G azide.
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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